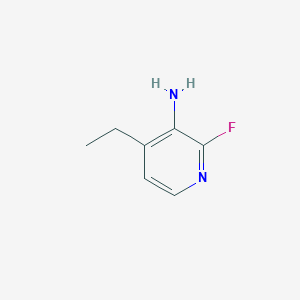
4-Ethyl-2-fluoropyridin-3-amine
Vue d'ensemble
Description
4-Ethyl-2-fluoropyridin-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Therapeutic Potential:
4-Ethyl-2-fluoropyridin-3-amine has been studied for its potential as a pharmaceutical agent. Research indicates that it may interact with various biological targets, including enzymes and receptors involved in neurological processes. Its ability to modulate neurotransmitter systems positions it as a candidate for treating mood disorders such as depression and anxiety.
Case Study: Neuropharmacological Effects
In a study evaluating its effects on serotonin and dopamine receptors, this compound demonstrated agonistic activity, suggesting possible therapeutic benefits in treating psychiatric conditions. The modulation of these neurotransmitter systems could lead to improved treatment options for patients suffering from mood disorders.
Antitumor Activity
Cytotoxic Effects:
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study on MCF-7 breast cancer cells indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
Table 1: Antitumor Activity Summary
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast) | 0.79 - 5.51 | |
| Apoptosis Induction | MCF-7 | Dose-dependent |
Agrochemical Applications
Pesticide Development:
The compound's structural characteristics make it suitable for the development of agrochemicals. Its fluorinated structure can enhance the biological activity of pesticides, improving efficacy against pests while potentially reducing environmental impact.
Material Science
Polymer Synthesis:
this compound can serve as a building block in synthesizing novel materials, including polymers with specific properties. Its functional groups can be utilized to create materials with tailored characteristics for applications in coatings, adhesives, and other industrial products.
Chemical Synthesis
Building Block for Complex Molecules:
In organic synthesis, this compound is used as an intermediate for creating more complex chemical entities. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Propriétés
Numéro CAS |
173435-43-3 |
|---|---|
Formule moléculaire |
C7H9FN2 |
Poids moléculaire |
140.16 g/mol |
Nom IUPAC |
4-ethyl-2-fluoropyridin-3-amine |
InChI |
InChI=1S/C7H9FN2/c1-2-5-3-4-10-7(8)6(5)9/h3-4H,2,9H2,1H3 |
Clé InChI |
FVAIOLBQBKZLJY-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC=C1)F)N |
SMILES canonique |
CCC1=C(C(=NC=C1)F)N |
Synonymes |
3-Pyridinamine,4-ethyl-2-fluoro-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













